Cas no 91981-72-5 (hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione)
hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- hexahydro-2H-Isothiazolo[2,3-a]pyridine 1,1-dioxide
- hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione
- 91981-72-5
- EN300-1072584
- SCHEMBL19863554
- 3,3a,4,5,6,7-hexahydro-2H-[1,2]thiazolo[2,3-a]pyridine 1,1-dioxide
- AKOS034100547
- Z1255357771
- hexahydro-2h-isothiazolo[2,3-a]pyridine1,1-dioxide
- hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1-dione
-
- Inchi: 1S/C7H13NO2S/c9-11(10)6-4-7-3-1-2-5-8(7)11/h7H,1-6H2
- InChI Key: UVOXVZYPIOBZRK-UHFFFAOYSA-N
- SMILES: S1(CCC2CCCCN12)(=O)=O
Computed Properties
- Exact Mass: 175.06669983g/mol
- Monoisotopic Mass: 175.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 45.8Ų
hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM413101-1g |
HEXAHYDRO-2H-ISOTHIAZOLO[2,3-A]PYRIDINE 1,1-DIOXIDE |
91981-72-5 | 95%+ | 1g |
$1577 | 2024-07-20 | |
| Enamine | EN300-1072584-0.05g |
hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1-dione |
91981-72-5 | 95% | 0.05g |
$306.0 | 2023-10-28 | |
| Enamine | EN300-1072584-0.1g |
hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1-dione |
91981-72-5 | 95% | 0.1g |
$457.0 | 2023-10-28 | |
| Enamine | EN300-1072584-0.25g |
hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1-dione |
91981-72-5 | 95% | 0.25g |
$650.0 | 2023-10-28 | |
| Enamine | EN300-1072584-0.5g |
hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1-dione |
91981-72-5 | 95% | 0.5g |
$1025.0 | 2023-10-28 | |
| Enamine | EN300-1072584-1.0g |
hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1-dione |
91981-72-5 | 95% | 1.0g |
$1315.0 | 2023-07-07 | |
| Enamine | EN300-1072584-2.5g |
hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1-dione |
91981-72-5 | 95% | 2.5g |
$2576.0 | 2023-10-28 | |
| Enamine | EN300-1072584-5.0g |
hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1-dione |
91981-72-5 | 95% | 5.0g |
$3812.0 | 2023-07-07 | |
| Enamine | EN300-1072584-10.0g |
hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1-dione |
91981-72-5 | 95% | 10.0g |
$5652.0 | 2023-07-07 | |
| Aaron | AR01DU1V-50mg |
HEXAHYDRO-2H-ISOTHIAZOLO[2,3-A]PYRIDINE 1,1-DIOXIDE |
91981-72-5 | 95% | 50mg |
$446.00 | 2025-02-09 |
hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione
Comprehensive Overview of Hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione (CAS No. 91981-72-5)
Hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione (CAS No. 91981-72-5) is a heterocyclic compound with significant applications in pharmaceutical and chemical research. Its unique structure, featuring a fused thiazolo and pyridine ring system, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in developing novel therapeutics, particularly in the fields of central nervous system (CNS) disorders and anti-inflammatory agents.
The compound's CAS No. 91981-72-5 is frequently searched in academic databases and patent literature, reflecting its growing importance in drug discovery. Recent studies highlight its utility as a scaffold for kinase inhibitors, a hot topic in oncology research. With the rise of AI-driven drug design, computational chemists are leveraging this molecule's properties to predict binding affinities and optimize lead compounds. This aligns with the broader trend of machine learning in medicinal chemistry, a frequently queried subject in scientific forums.
From a synthetic perspective, hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione offers versatility in functionalization. Its saturated heterocyclic core provides stability while allowing modifications at multiple positions. This characteristic is particularly relevant for researchers investigating prodrug strategies or targeted drug delivery systems, both trending topics in pharmaceutical development. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to characterize this compound, as evidenced by its frequent mention in methodological publications.
Environmental and regulatory aspects of CAS No. 91981-72-5 are also gaining attention. With increasing focus on green chemistry principles, scientists are exploring sustainable synthesis routes for this intermediate. Questions about its biodegradability and ecotoxicological profile frequently appear in regulatory discussions, mirroring the broader industry shift toward environmentally benign processes. These concerns are particularly prominent in regions with stringent REACH compliance requirements.
In the context of intellectual property, patents referencing hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione have shown steady growth since 2015, indicating sustained commercial interest. The compound's appearance in peptide mimetics and small molecule drug candidates underscores its relevance to current drug development pipelines. This correlates with frequent searches for structure-activity relationships (SAR) involving similar heterocycles, a testament to its pharmacological significance.
The physicochemical properties of CAS No. 91981-72-5, including its logP and aqueous solubility, are critical parameters for formulation scientists. These characteristics directly impact the compound's bioavailability – a key consideration in preclinical development. Recent forum discussions frequently address challenges related to salt selection and polymorph screening for such heterocyclic systems, reflecting practical industry concerns.
Emerging applications of hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione in material science have also been documented. Its incorporation into functional polymers demonstrates the compound's versatility beyond pharmaceuticals. This interdisciplinary potential aligns with growing interest in multipurpose chemical building blocks, a popular search term among synthetic chemists exploring non-traditional applications of heterocycles.
Quality control protocols for CAS No. 91981-72-5 typically emphasize chromatographic purity assessments and residual solvent analysis. These procedures reflect the compound's use in GMP-compliant synthesis, addressing another common query regarding pharmaceutical-grade intermediates. The development of robust analytical methods for this molecule remains an active area of method development in quality assurance laboratories.
In conclusion, hexahydro-2H-1lambda6-1,2thiazolo2,3-apyridine-1,1-dione represents a compelling case study in modern chemical research. Its multifaceted applications span from drug discovery to advanced materials, while its structural features continue to inspire computational and synthetic innovations. The persistent academic and industrial interest in CAS No. 91981-72-5 ensures its ongoing relevance in addressing contemporary scientific challenges across multiple disciplines.
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